6-Chloro-2,5-dimethylpyrimidin-4(1h)-one

Description

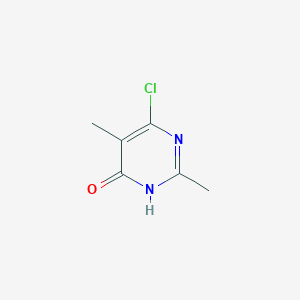

6-Chloro-2,5-dimethylpyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine core substituted with chlorine at position 6 and methyl groups at positions 2 and 4. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. It has been utilized as a key intermediate in synthesizing conformationally constrained tropane analogues for neurological studies and as a urea antagonist targeting the P2Y1 receptor in thrombotic conditions . Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol.

Properties

IUPAC Name |

4-chloro-2,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-3-5(7)8-4(2)9-6(3)10/h1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGUZQNUVSLDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922950 | |

| Record name | 6-Chloro-2,5-dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-73-6 | |

| Record name | NSC40595 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,5-dimethylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-2,5-dimethylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by substituents on the pyrimidine ring. Below is a comparative analysis with analogous derivatives:

Reactivity and Pharmacological Activity

- Chlorine vs. Hydroxyl/Amino Groups: The chlorine substituent in this compound enhances electrophilicity at C6, facilitating nucleophilic substitution reactions. In contrast, hydroxyl or amino groups in derivatives like 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride promote hydrogen bonding, making them suitable for metal coordination or nucleic acid interactions .

- For example, 4,6-dimethylpyrimidin-2-ol hydrochloride lacks the C5 methyl group, which may reduce its lipophilicity and bioavailability .

- Pharmacological Specificity : The combination of chlorine and methyl groups in this compound allows selective binding to the P2Y1 receptor, a critical target in antiplatelet therapies. Derivatives with bulkier substituents, such as the pyrazolo-pyrimidin-4-amine in , may exhibit divergent receptor affinities due to altered steric profiles.

Q & A

Q. What are the common synthetic routes for 6-Chloro-2,5-dimethylpyrimidin-4(1H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of β-diketones or β-keto esters with urea derivatives under acidic or catalytic conditions. For example, chlorinated diketones can react with urea in the presence of HCl or POCl₃ to form the pyrimidinone core. Temperature control (80–120°C) and solvent choice (e.g., ethanol or acetic acid) significantly impact yield and purity. Post-synthesis purification often involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- NMR : ¹H NMR resolves methyl (δ 2.1–2.5 ppm) and chloro-substituent effects; ¹³C NMR confirms carbonyl (C=O, δ 160–170 ppm) and aromatic carbons.

- IR : A strong C=O stretch (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) are diagnostic.

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺). Cross-validate with X-ray crystallography for ambiguous cases .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal toxicity. Waste must be segregated and disposed via certified hazardous waste services. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Use SHELXL for high-resolution X-ray refinement to confirm bond lengths and angles. Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA) to identify dominant tautomers or conformers .

Q. What experimental design principles apply to studying the compound’s reactivity in cross-coupling reactions?

- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos, SPhos) in inert atmospheres.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. ethers (THF).

- Monitoring : Use TLC or HPLC-MS to track intermediates.

- Computational Pre-screening : DFT studies predict favorable sites for Suzuki or Buchwald-Hartwig reactions .

Q. How does the compound’s solubility and stability vary under different storage conditions?

Solubility in DMSO (>50 mg/mL) makes it suitable for biological assays. Stability studies (HPLC, TGA) show degradation above 200°C or in prolonged UV exposure. Store under argon at –20°C for long-term use. Hydrogen bonding (N–H⋯O) in the crystal lattice reduces hygroscopicity .

Q. What strategies optimize regioselective functionalization of the pyrimidinone core?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at N1 to direct electrophilic substitution to C4 or C6.

- Metalation : Use LDA or Grignard reagents for deprotonation followed by alkylation/halogenation.

- Photoredox Catalysis : Visible-light-mediated C–H activation for late-stage diversification .

Methodological Considerations

Q. How to design a robust crystallization protocol for X-ray-quality crystals?

- Solvent Pairing : Use slow diffusion of hexane into a saturated DCM solution.

- Temperature Gradient : Cool from 40°C to 4°C over 48 hours.

- Additives : Trace ethanol (1–2%) improves crystal morphology. Refinement in SHELXL with TWIN/BASF commands resolves disorder .

Q. What computational tools predict the compound’s bioactivity or pharmacokinetic properties?

- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., CDK2) using PyMOL for visualization.

- ADMET Prediction (SwissADME) : LogP (~2.5) and topological polar surface area (TPSA ~50 Ų) indicate moderate permeability.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .

Q. How to address low yields in scaled-up syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.